molecular formula C24H19D6FNNaO4 B1150001 Fluvastatin D6 sodium

Fluvastatin D6 sodium

カタログ番号 B1150001
分子量: 439.48
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluvastatin D6 sodium is deuterium labeled Fluvastatin sodium, which is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR).

科学的研究の応用

Effect on Lipoprotein Levels and Atherosclerosis

Fluvastatin D6 sodium, primarily known for its lipid-lowering properties, demonstrates significant efficacy in reducing total cholesterol and low-density lipoprotein (LDL) cholesterol levels. A notable study found that fluvastatin sodium reduced total cholesterol and LDL cholesterol by approximately 16% and 22%, respectively, indicating its potential in managing conditions like hypercholesterolemia (Insull et al., 1994). Further research supports its role in managing dyslipidemia, atherosclerosis, and related conditions, by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase (Shiomi et al., 1998).

Cardiovascular Risk Management

This compound is also employed in cardiovascular risk management. Clinical trials have demonstrated its efficacy in reducing the incidence of cardiac events like myocardial infarction and improving exercise tolerance in patients with symptomatic coronary artery disease (Riegger et al., 1999). Additionally, its role in stabilizing atherosclerotic plaques and inhibiting thrombosis formation has been highlighted in studies focusing on its application in patients undergoing carotid artery stenting (Hu Ya-n, 2011).

Influence on Cellular and Molecular Mechanisms

The benefits of this compound extend beyond lipid-lowering. It has been shown to influence various cellular and molecular mechanisms. For instance, it reduces proliferation and increases apoptosis in high-grade breast cancer, indicating its potential in cancer therapy (Garwood et al., 2009). Moreover, fluvastatin can decrease the smooth muscle cell content in atherosclerotic plaques, suggesting its role in modifying disease progression at a cellular level (Shiomi et al., 1998).

Benefits in Specific Patient Populations

Particular patient populations, such as renal transplant recipients and individuals with dyslipidemia, may also benefit from this compound. Studies have shown its effectiveness in reducing major adverse cardiac events in renal transplant recipients and in managing dyslipidemia in patients under immunosuppressive regimens (Holdaas et al., 2001), (Li et al., 1995).

特性

分子式

C24H19D6FNNaO4

分子量

439.48

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。